Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride

Description

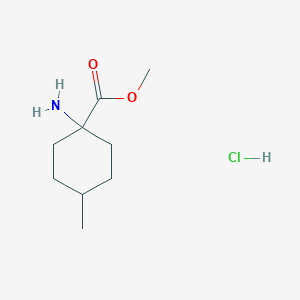

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride is a cyclohexane-based compound featuring a methyl ester group at position 1, an amino group at position 1, and a methyl substituent at position 2.

Properties

IUPAC Name |

methyl 1-amino-4-methylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7-3-5-9(10,6-4-7)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUQAOKDLBYURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride typically involves the reaction of 1-amino-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reactants and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride has several critical applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the formation of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. It is particularly useful for studying reaction mechanisms and developing new synthetic routes.

Biochemical Studies

In biochemistry, it is employed to investigate enzyme-substrate interactions and protein-ligand binding. Its structural similarity to neurotransmitters allows researchers to explore its potential roles in modulating synaptic transmission and other biological pathways.

Medicinal Chemistry

The compound has been studied for its therapeutic potential, especially in neurological disorders. Preliminary findings suggest it may interact with neurotransmitter systems, making it a candidate for drug development targeting conditions like anxiety or depression.

Case Study 1: Interaction Studies

Research has focused on the binding affinities of this compound with various receptors. A study demonstrated that this compound could act as an inhibitor or activator of specific enzymes, impacting biochemical pathways relevant to neurotransmission.

Case Study 2: Therapeutic Applications

A series of experiments investigated the efficacy of this compound in animal models of neurodegenerative diseases. Results indicated that it might enhance synaptic plasticity and improve cognitive functions, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride with structural analogs:

Key Observations :

- Cyclohexane vs.

- Substituent Effects: The 4-methyl group in the target compound may enhance lipophilicity compared to trans-2-amino-1-cyclohexanecarboxylic acid, which has a polar carboxylic acid group .

- Hydrochloride Salts : All listed compounds are hydrochlorides, improving aqueous solubility. However, molecular weight differences (e.g., Yohimbine hydrochloride at 390.90 g/mol vs. the target at ~219.71 g/mol) suggest variations in pharmacokinetic behavior .

Metabolism

- This suggests that cyclohexane-based hydrochlorides may undergo similar rapid elimination .

Pharmacological and Industrial Relevance

- trans-2-Amino-1-cyclohexanecarboxylic acid: Used in peptide mimetics due to its constrained cyclohexane backbone, suggesting the target compound’s applicability in drug design .

Biological Activity

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 207.7 g/mol. It features a cyclohexane ring substituted with an amino group and a carboxylate moiety, which is characteristic of amino acid derivatives. The hydrochloride form enhances its solubility in water, making it particularly useful for biological applications.

This compound interacts with specific molecular targets, such as enzymes or receptors. Its mechanism involves acting as an agonist for the human melanocortin-4 receptor (hMC4R) , which plays a critical role in regulating appetite, energy homeostasis, and sexual function. Upon binding to hMC4R, the compound triggers downstream signaling pathways that influence gene expression and cellular metabolism.

Biological Activity

The biological activity of this compound has been documented in various studies:

- Agonistic Activity : It exhibits significant agonistic effects on hMC4R, influencing metabolic processes and potentially providing therapeutic benefits in managing obesity and metabolic disorders .

- Selectivity : Research indicates that this compound shows selective activity against hMC4R while demonstrating weak or negligible effects on other melanocortin receptors (hMC1R, hMC3R, hMC5R). This selectivity is crucial for minimizing side effects associated with broader receptor activation.

Table 1: Summary of Biological Activities

| Study | Findings | Receptor Targeted | Biological Effect |

|---|---|---|---|

| Study 1 | Agonistic activity confirmed through in vitro assays | hMC4R | Appetite regulation |

| Study 2 | Selectivity profile established via receptor binding assays | hMC1R, hMC3R, hMC5R | Minimal activation |

| Study 3 | Potential therapeutic applications in obesity management | hMC4R | Metabolic modulation |

Detailed Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound effectively activates hMC4R, leading to increased cAMP levels in cell cultures. This suggests a robust mechanism for influencing metabolic pathways related to energy balance .

- Animal Models : Animal studies have indicated that administration of this compound results in significant weight loss and improved metabolic profiles in models of obesity. These findings support its potential use as a therapeutic agent in managing obesity-related conditions .

- Pharmacokinetics : The hydrochloride form enhances bioavailability, allowing for effective absorption and distribution within biological systems. This property is vital for developing formulations aimed at maximizing therapeutic efficacy.

Q & A

Q. What are the optimal conditions for synthesizing Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves cyclization and subsequent hydrochlorination. For example, analogous procedures (e.g., ) use dichloromethane-water mixtures under controlled cooling (<10°C) to stabilize intermediates. Key steps include:

- Precursor dissolution : Use polar solvents (e.g., water) for intermediates.

- Acidification : Introduce HCl gas or concentrated HCl to precipitate the hydrochloride salt.

- Purification : Recrystallization in ethanol/water mixtures improves purity .

Critical Parameters : Temperature control during acidification prevents decomposition, and solvent selection affects yield (polar aprotic solvents enhance cyclization efficiency).

Q. How can the structural integrity of this compound be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm cyclohexane ring substitution patterns and ester/amine functional groups (e.g., methyl ester resonance at ~3.7 ppm; amine protons at 1.5–2.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNOCl) .

- XRD : Resolve crystal structures to confirm stereochemistry (critical for chiral centers in the cyclohexane ring) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous hydrochlorides (e.g., ):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For inhalation, move to fresh air and administer oxygen if needed; for skin contact, wash with soap/water for 15 minutes .

- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a gradient elution (water:acetonitrile with 0.1% acetic acid) and multiple reaction monitoring (MRM) for sensitive detection (LOD ~0.1 ng/mL) .

- UV-Vis Spectroscopy : Quantify via amine-specific derivatization (e.g., ninhydrin assay at 570 nm) .

- Stability Considerations : Store samples at -20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence biological activity?

Methodological Answer:

- Enantiomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve cis vs. trans isomers .

- Activity Testing : Compare IC values in receptor-binding assays (e.g., serotonin or NMDA receptors). For example, cis-configured amines often show higher affinity due to spatial alignment with binding pockets .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the hydrochloride salt to prevent hygroscopic degradation .

- Inert Atmosphere : Store under argon in amber vials to avoid oxidation of the amine group.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis of the methyl ester is a primary degradation pathway .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solubility Profiling : Conduct phase-solubility studies in DMSO, ethanol, and water. Hydrochloride salts often exhibit higher aqueous solubility (e.g., ~50 mg/mL in water) compared to free bases .

- Contradiction Analysis : Discrepancies may arise from residual solvents or polymorphic forms. Use DSC/TGA to identify polymorphs and PXRD to confirm crystalline structure .

Q. What experimental designs are recommended for studying its role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For example, pre-incubate the compound with the enzyme (e.g., trypsin) before adding substrate .

- IC Determination : Perform dose-response curves with 8–10 concentration points. Normalize data to controls (e.g., DMSO-only) .

- Mechanistic Probes : Combine with site-directed mutagenesis to identify binding residues .

Q. How can computational tools predict synthetic routes for novel derivatives?

Methodological Answer:

Q. What are the best practices for resolving discrepancies in reported toxicity profiles?

Methodological Answer:

- In Vitro vs. In Vivo Correlation : Test cytotoxicity (e.g., MTT assay) in HEK293 cells and compare with acute toxicity in rodent models (LD determination) .

- Metabolite Identification : Use HR-MS to detect reactive intermediates (e.g., cyclohexene derivatives) that may explain toxicity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.